N-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Description
N-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a cyclopropanesulfonamide group
Properties
Molecular Formula |
C17H23N3O3S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-11-3-6-14(23-2)15-16(11)24-17(18-15)20-9-7-12(8-10-20)19-25(21,22)13-4-5-13/h3,6,12-13,19H,4-5,7-10H2,1-2H3 |
InChI Key |
BOJFYYDILNFMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the cyclopropanesulfonamide group. Common synthetic routes include:
Formation of the Benzothiazole Ring: This can be achieved through various methods such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction.
Formation of the Piperidine Ring: This step often involves the use of piperidine derivatives and appropriate reagents to form the desired ring structure.
Formation of the Cyclopropanesulfonamide Group: This can be synthesized through reactions involving cyclopropane derivatives and sulfonamide reagents.
Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
N-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and specificity . The cyclopropanesulfonamide group can contribute to the compound’s stability and solubility .
Comparison with Similar Compounds
N-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other similar compounds, such as:
- 4-methoxy-7-methyl-1,3-benzothiazol-2-amine
- 5,6-dimethoxy-1,3-benzothiazol-2-amine
- 5,7-dimethyl-1,3-benzothiazol-2-amine
These compounds share structural similarities but differ in their functional groups and specific applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
